Hydrogen-Bond Acceptor Count Differentiates 3-Ethyl-2,5-dimethoxypyrazine from Its 3-Ethyl-2,5-dimethyl Analog in Receptor Interaction Potential
3-Ethyl-2,5-dimethoxypyrazine possesses four hydrogen-bond acceptor sites (two methoxy oxygens and two ring nitrogens), compared to only two hydrogen-bond acceptors (ring nitrogens only) in 3-ethyl-2,5-dimethylpyrazine (CAS 13360-65-1) [1]. This doubling of HBA count is functionally significant because the Wagner et al. (1999) structure-odour receptor model for pyrazines identified hydrogen-bonding interactions with the theoretical olfactory receptor as a critical determinant of both odor quality (nutty/green vs. purely roasted) and threshold potency [2].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) count and receptor interaction potential |
|---|---|
| Target Compound Data | 4 HBA (2 methoxy O + 2 ring N); TPSA 44.2 Ų; XLogP3 1.2 |
| Comparator Or Baseline | 3-Ethyl-2,5-dimethylpyrazine: 2 HBA (2 ring N only); TPSA 25.8 Ų; XLogP3 2.07 (computed) |
| Quantified Difference | 2-fold higher HBA count; 18.4 Ų higher TPSA; 0.87 unit lower XLogP3 |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) and ChemSrc database |
Why This Matters
Higher HBA count and lower LogP alter both olfactory receptor binding and food matrix partition coefficients, directly impacting flavor delivery performance and justifying non-interchangeability in formulation.
- [1] PubChem Compound Summary for CID 71418290 (3-Ethyl-2,5-dimethoxypyrazine). Computed properties: HBA=4, TPSA=44.2 Ų, XLogP3=1.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/824969-40-6. View Source
- [2] Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure-odour-activity relationships of alkylpyrazines. European Food Research and Technology, 208(5–6), 308–316. View Source
